C–P–C Angle and Σ∠CPC: Quantified Steric Bulk of Mesityldiphenylphosphine vs. Triphenylphosphine
Single-crystal X-ray diffraction data from Blount et al. (1994) directly compare the geometry of PPh2Mes against the parent PPh3. The introduction of one mesityl group increases the individual C–P–C angles from approximately 103° (characteristic of PPh3) to approximately 110° in PPh2Mes [1]. Expressed as the sum of angles around phosphorus (Σ∠CPC), a metric validated by Boeré and Zhang (2005) as the primary measure of steric bulk for 15 triarylphosphines, PPh3 exhibits Σ∠CPC ≈ 309° while PPh2Mes exhibits Σ∠CPC ≈ 330° [1][2]. This steric increment is sufficient to induce a measurable flattening of the PC3 pyramid and represents an intermediate steric profile between PPh3 and the fully mesityl-substituted PMes3.
| Evidence Dimension | C–P–C bond angles (individual and sum) as quantitative steric descriptors |
|---|---|
| Target Compound Data | PPh2Mes: individual C–P–C ≈ 110°; Σ∠CPC ≈ 330° |
| Comparator Or Baseline | PPh3: individual C–P–C ≈ 103°; Σ∠CPC ≈ 309° |
| Quantified Difference | Δ ≈ +7° per individual C–P–C angle; ΔΣ∠CPC ≈ +21° (approximately 7% increase) |
| Conditions | Single-crystal X-ray diffraction at 295 K; monoclinic P21/c for PPh2Mes (R = 0.059 for 2102 observed reflections) |
Why This Matters
The Σ∠CPC metric allows procurement decisions to be based on a continuous, crystallographically validated steric parameter rather than relying on subjective descriptions of 'bulk,' enabling rational ligand selection when intermediate steric demand between PPh3 and PMes3 is required.
- [1] Blount JF, Camp D, Hart RD, Healy PC, Skelton BW, White AH. The Synthesis and Structural Characterization of Mesityldiphenylphosphine, Dimesitylphenylphosphine and Trimesitylphosphine. Australian Journal of Chemistry, 1994, 47(8), 1631–1639. DOI: 10.1071/CH9941631. View Source
- [2] Boeré RT, Zhang Y. Extremely Bulky Triarylphosphines Incorporating 2,6-Diisopropylphenyl Substituents; Consideration of Steric Shielding and Steric Pressure. Journal of Organometallic Chemistry, 2005, 690(10), 2651–2662. DOI: 10.1016/j.jorganchem.2004.10.053. View Source
